N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide
Description
N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide is a propanamide derivative characterized by:
- Amide nitrogen substituents: Methoxy (-OCH₃) and methyl (-CH₃) groups.
- Phenyl substituent: A 4-isopropylphenyl group attached to the propanamide backbone.
Properties
CAS No. |
918519-17-2 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-methoxy-N-methyl-3-(4-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C14H21NO2/c1-11(2)13-8-5-12(6-9-13)7-10-14(16)15(3)17-4/h5-6,8-9,11H,7,10H2,1-4H3 |
InChI Key |
YVLCMBCCHAJFHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCC(=O)N(C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-isopropylbenzaldehyde and N-methoxy-N-methylamine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-isopropylbenzaldehyde with N-methoxy-N-methylamine under controlled conditions.
Amidation Reaction: The intermediate is then subjected to an amidation reaction, where it reacts with a suitable acylating agent to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Propanamide Derivatives
| Compound Name | Amide Nitrogen Substituents | Phenyl Ring Substituents | Backbone Modification | Key Applications/Synthesis Features | Reference ID |
|---|---|---|---|---|---|
| N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide | Methoxy, methyl | 4-isopropyl | None | Pharmaceutical intermediate (inferred) | - |
| R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide | None | 4-methoxy | Chiral center (R-configuration) | Methamphetamine research; synthesized via EDCI/HOBt coupling | |
| 3-Chloro-N-[4-(propan-2-yl)phenyl]propanamide | None | 4-isopropyl | Chlorine at C3 | Unknown; synthesis via propanoyl chloride | |
| N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide | None | 4-isobutyl | Chlorophenethyl amine | Synthetic intermediate; Al₂O₃ purification | |
| 2-(3-Methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide | None | 3-methylphenoxy | Thiazole sulfonamide | Potential kinase inhibition (inferred) | |
| N-[4-(Dimethylamino)-3-({(propan-2-yl)carbamoylamino}methyl)phenyl]propanamide | Dimethylamino, carbamoyl | None | Complex side chain | Screening compound for drug discovery |
Substituent Effects on Amide Nitrogen
- Target Compound: The N-methoxy-N-methyl group enhances steric hindrance and may influence metabolic stability compared to unsubstituted amides.
Phenyl Ring Modifications
- 4-Isopropylphenyl Group : Shared with 3-chloro-N-[4-(propan-2-yl)phenyl]propanamide , but the latter’s C3 chlorine may increase electrophilicity, altering reactivity.
- 4-Methoxyphenyl : Found in R-3-(4-methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide , which exhibits chirality and was used in methamphetamine-related research.
Backbone and Functional Group Variations
- Chlorine Substitution : 3-Chloro-N-[4-(propan-2-yl)phenyl]propanamide replaces the target’s methyl group with chlorine, likely increasing polarity and altering binding interactions.
Biological Activity
N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide, a compound with potential therapeutic applications, has garnered attention for its biological activities, particularly in the fields of anticancer and antioxidant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 3785569
This compound features a methoxy group, a methyl group, and a propanamide backbone, contributing to its unique pharmacological properties.
Antioxidant Activity
Research indicates that derivatives of propanamide compounds exhibit significant antioxidant properties. In particular, studies have shown that modifications to the structure can enhance the scavenging ability against free radicals. For example, compounds similar in structure to this compound have demonstrated antioxidant activities that surpass those of established antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| This compound | TBD | TBD |
| Ascorbic Acid | 58.2% | Control |
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro assays. Notably, studies utilizing the MTT assay against human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer) have revealed promising results.
Case Studies
- U-87 Cell Line : The compound exhibited a higher cytotoxic effect compared to MDA-MB-231, indicating its potential as an effective anticancer agent.
- MDA-MB-231 Cell Line : While the cytotoxicity was lower than that observed in U-87 cells, the compound still demonstrated significant activity.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structural features allow for interaction with cellular targets involved in apoptosis and cell proliferation pathways.
Comparative Analysis with Other Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
| Compound Name | Anticancer Activity (IC) | Antioxidant Activity (DPPH %) |
|---|---|---|
| This compound | TBD | TBD |
| Doxorubicin (Standard) | 2.29 µM | Control |
| Ascorbic Acid (Control) | - | 58.2% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
